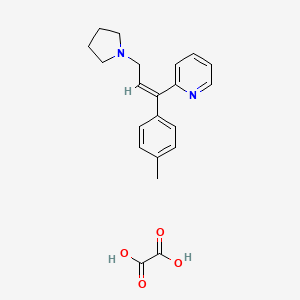
(Z)-Triprolidine Oxalate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Triprolidine Oxalate Salt is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergic reactions and symptoms such as hay fever, urticaria, and rhinitis. The compound is a salt form of triprolidine, which is an H1 receptor antagonist, meaning it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic symptoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Triprolidine Oxalate Salt typically involves the reaction of triprolidine with oxalic acid. The process begins with the preparation of triprolidine, which is synthesized through a series of chemical reactions starting from pyridine derivatives. The final step involves the reaction of triprolidine with oxalic acid to form the oxalate salt. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the salt, followed by filtration and purification steps to isolate the pure compound.
化学反応の分析
Types of Reactions
(Z)-Triprolidine Oxalate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-Triprolidine Oxalate Salt is used as a reference compound in analytical studies and as a reagent in various chemical reactions. Its well-defined structure makes it a valuable tool for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to study the effects of H1 receptor antagonists on cellular processes. It serves as a model compound for investigating the role of histamine in allergic reactions and other physiological processes.
Medicine
Medically, this compound is used in the formulation of antihistamine medications. It is effective in alleviating symptoms of allergies and is often included in combination therapies for enhanced efficacy.
Industry
In the pharmaceutical industry, the compound is used in the development and production of allergy medications. Its stability and efficacy make it a preferred choice for inclusion in various formulations.
作用機序
(Z)-Triprolidine Oxalate Salt exerts its effects by blocking the H1 histamine receptors. Histamine is a compound released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include the H1 receptors located on the surface of various cells, including those in the respiratory tract and skin.
類似化合物との比較
Similar Compounds
Diphenhydramine: Another H1 receptor antagonist used for similar indications.
Chlorpheniramine: A widely used antihistamine with similar effects.
Loratadine: A non-sedating antihistamine used for allergy relief.
Uniqueness
(Z)-Triprolidine Oxalate Salt is unique in its specific binding affinity for H1 receptors and its efficacy in reducing allergic symptoms. Compared to other antihistamines, it may offer different pharmacokinetic properties, such as onset of action and duration of effect, making it suitable for specific therapeutic applications.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;3-1(4)2(5)6/h2-3,6-12H,4-5,13-15H2,1H3;(H,3,4)(H,5,6)/b18-11-; |
InChIキー |
QZMZFLHINGHPPE-VVTVMFAVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.C(=O)(C(=O)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
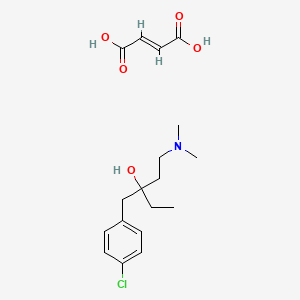
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
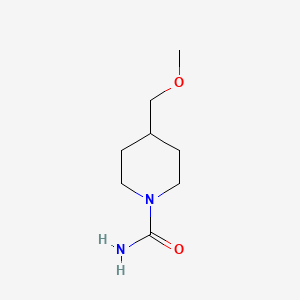
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
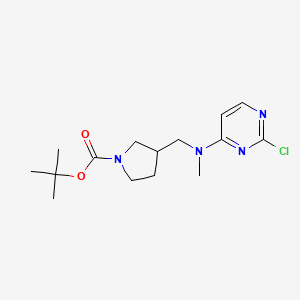
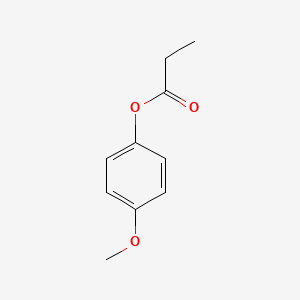


methylphosphonic acid](/img/structure/B15294742.png)
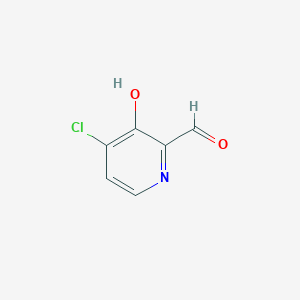
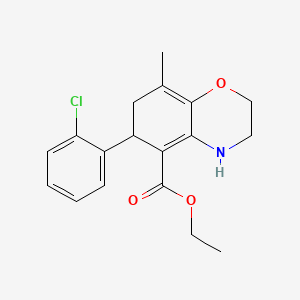
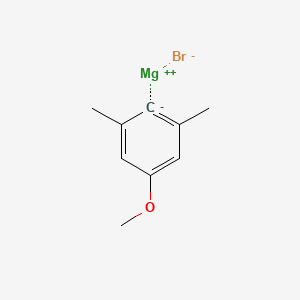
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
